molecular formula C14H16F3NO2 B12081449 Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate

Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate

Cat. No.: B12081449
M. Wt: 287.28 g/mol
InChI Key: LBMNCPAMCYBJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a piperidine ring and a trifluoromethyl group attached to a benzoate ester. This compound is primarily used in the synthesis of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and analgesics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate typically involves the esterification of 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group play crucial roles in binding to receptors and enzymes, thereby modulating their activity. The compound can inhibit certain enzymes or activate specific receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

methyl 4-piperidin-4-yl-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C14H16F3NO2/c1-20-13(19)10-2-3-11(9-4-6-18-7-5-9)12(8-10)14(15,16)17/h2-3,8-9,18H,4-7H2,1H3

InChI Key

LBMNCPAMCYBJGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2CCNCC2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.